molecular formula C10H13FN2O6 B11832302 5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B11832302
M. Wt: 276.22 g/mol
InChI Key: LOAIYNPYHNWHGS-JVZYCSMKSA-N
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Description

5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a fluoropyrimidine nucleoside analog. This compound is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the fluorination of uridine derivatives. One common method includes the reaction of uridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted pyrimidine analogs .

Scientific Research Applications

5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a model compound in the study of nucleoside analogs and their chemical properties.

    Biology: Employed in the investigation of nucleic acid metabolism and enzyme interactions.

    Medicine: Utilized in cancer research for its cytotoxic effects on cancer cells, particularly in the study of RNA synthesis inhibition.

    Industry: Applied in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of 5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, leading to the inhibition of RNA synthesis and processing. This compound targets enzymes such as uridine phosphorylase, disrupting nucleic acid metabolism and inducing cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structure, which allows it to be incorporated into RNA, leading to selective inhibition of RNA synthesis. This property makes it particularly valuable in cancer research and treatment .

Properties

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1

InChI Key

LOAIYNPYHNWHGS-JVZYCSMKSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Origin of Product

United States

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